![molecular formula C9H6F6O B2775927 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 150698-81-0](/img/structure/B2775927.png)
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Descripción general
Descripción
“2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is an organic compound with the IUPAC name 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol . It is used in the manufacture of fine chemicals and rubber products .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several methods. One method involves the reaction of trifluoroacetic acid directly with bromobenzene’s Grignard reagent . Another method involves the acylation reaction of trifluoroacetic anhydride with benzene in the presence of Lewis acid AlCl3 . Yet another method involves the reaction of trifluoromethane gas with benzoic ester or benzoyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C9H6F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7,16H .Chemical Reactions Analysis
“this compound” is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine. It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 244.14 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Enzymatic Resolution and Synthesis
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has been explored in the field of enzymatic resolution. For instance, its stereocontrolled conversion into 1,1,1-trifluoro-2,3-epoxypropane through lipase-mediated kinetic resolution has been successfully achieved, demonstrating its potential in stereoselective organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Electrophilic Reactions and Synthesis
This compound has also been involved in electrophilic reactions. A study on diazo compounds, including 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, revealed its utility as an effective electrophilic trifluoromethylthiolation reagent under specific catalysis, broadening its application in chemical synthesis (Huang et al., 2016).
Chemoenzymatic Synthesis
The compound has been involved in chemoenzymatic synthesis processes. For example, a study on the synthesis of an Odanacatib precursor utilized a series of 1-aryl-2,2,2-trifluoroethanones, showing the effectiveness of bioreduction using stereocomplementary alcohol dehydrogenases (González-Martínez, Gotor, & Gotor-Fernández, 2019).
Photolysis in Photoaffinity Probes
In photolysis studies, the compound's derivatives have been used to understand the intermediacy of singlet carbenes and their utility in photoaffinity probes. This research has implications for the use of these compounds in biological systems (Platz et al., 1991).
Polymer Synthesis
The compound has been instrumental in synthesizing novel polymers. For instance, it played a role in creating novel polyimides with specific properties such as high solubility and thermal stability (Yin et al., 2005). Additionally, its derivative was used in the self-polycondensation to produce hyperbranched polymers with controlled degrees of branching (Segawa, Higashihara, & Ueda, 2010).
Molecular Docking and Antitumor Studies
The compound and its analogues have been explored in molecular docking studies and antitumor evaluations, highlighting its potential in the development of new therapeutics (Al-Suwaidan et al., 2015).
Safety and Hazards
“2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNBZXDFLLAPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150698-81-0 | |
| Record name | 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

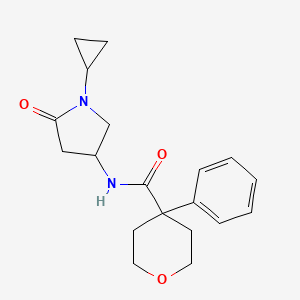

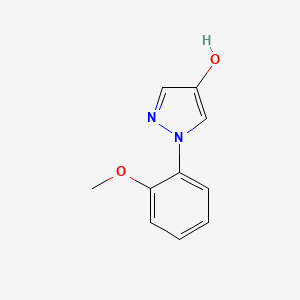
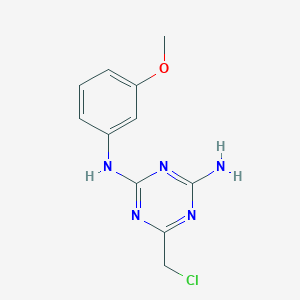
![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)
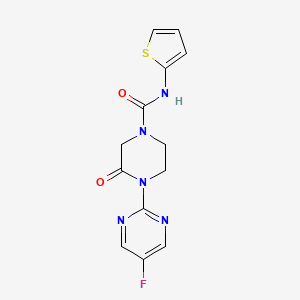
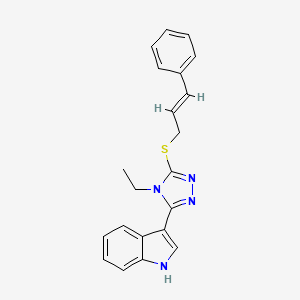
![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)
![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)
![8-(4-ethoxyphenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775862.png)
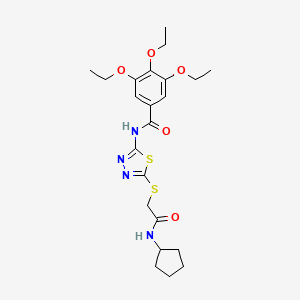

![N-(3,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2775867.png)